An In-depth Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-8-quinolinol Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-8-quinolinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Chloromethyl)-8-quinolinol hydrochloride, a key intermediate in the development of novel therapeutic agents. This document details the synthetic protocol, physicochemical properties, and spectroscopic data of the compound. Furthermore, it explores the biological context of 8-hydroxyquinoline derivatives by illustrating a relevant signaling pathway.
Physicochemical Properties
5-(Chloromethyl)-8-quinolinol hydrochloride is a crystalline solid with the empirical formula C₁₀H₉Cl₂NO.[1][2] It serves as a versatile precursor in medicinal chemistry due to the reactive chloromethyl group, which allows for further molecular modifications.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉Cl₂NO | [1][2] |
| Molecular Weight | 230.09 g/mol | [1] |
| Melting Point | 280 °C (decomposition) | [4] |
| Appearance | Yellow solid | [4] |
| CAS Number | 4053-45-6 | [1][4][5] |
Synthesis Protocol
The synthesis of 5-(Chloromethyl)-8-quinolinol hydrochloride is achieved through the chloromethylation of 8-hydroxyquinoline.[4] This electrophilic aromatic substitution reaction introduces a chloromethyl group at the 5-position of the quinoline ring.
Experimental Procedure
A mixture of 14.6 g (0.1 mol) of 8-hydroxyquinoline, 16 mL of 32% aqueous hydrochloric acid, and 16 mL (0.1 mol) of 37% aqueous formaldehyde is cooled to 0°C.[4] Hydrogen chloride gas is then passed through the stirred reaction mixture for 6 hours.[4] Following the reaction, the mixture is left to stand at room temperature for 2 hours.[4] The resulting yellow solid precipitate is collected by filtration, washed with 90% ethanol, and dried under vacuum to yield 5-(Chloromethyl)-8-quinolinol hydrochloride.[4] This procedure affords a high yield of the desired product, reported to be around 98%.[4]
Characterization Data
The structural confirmation of the synthesized 5-(Chloromethyl)-8-quinolinol hydrochloride is crucial and is achieved through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides definitive evidence for the structure of the compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 5.32 | singlet | 2H | -CH₂Cl | [4] |
| 7.53 | multiplet | 1H | Aromatic H | [4] |
| 7.85 | multiplet | 2H | Aromatic H | [4] |
| 8.12 | multiplet | 1H | Aromatic H | [4] |
| 9.12 | multiplet | 1H | Aromatic H | [4] |
| 9.28 | multiplet | 1H | Aromatic H | [4] |
Note: The spectrum was recorded in CDCl₃ at 250 MHz.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400-3200 | O-H (Phenol) | Stretching (broad, H-bonded) |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2960, ~2850 | Aliphatic C-H (-CH₂Cl) | Stretching |
| ~1600, ~1500, ~1470 | Aromatic C=C | Stretching |
| ~1450 | -CH₂- | Scissoring |
| ~1280 | C-O (Phenol) | Stretching |
| ~700-600 | C-Cl | Stretching |
Mass Spectrometry (MS)
Specific mass spectrometry data for 5-(Chloromethyl)-8-quinolinol hydrochloride was not found in the provided search results. However, the fragmentation pattern of 8-hydroxyquinoline derivatives typically involves the initial loss of substituents from the quinoline ring.[9][10] For 5-(Chloromethyl)-8-quinolinol, one would expect to observe the molecular ion peak and fragments corresponding to the loss of the chloromethyl group and subsequent fragmentation of the quinoline core.
Elemental Analysis
Although specific elemental analysis data was not available, the theoretical elemental composition can be calculated from the molecular formula C₁₀H₉Cl₂NO.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 52.20 |
| Hydrogen (H) | 3.94 |
| Chlorine (Cl) | 30.82 |
| Nitrogen (N) | 6.09 |
| Oxygen (O) | 6.95 |
Biological Context: The Calpain-Calpastatin Signaling Pathway
8-Hydroxyquinoline and its derivatives have been shown to exhibit a wide range of biological activities, including neuroprotective and anticancer effects.[11][12][13] One of the pathways implicated in the cellular effects of 8-hydroxyquinoline derivatives is the calpain-calpastatin system.[11] Calpains are calcium-dependent proteases, and their dysregulation is associated with various pathological conditions. The endogenous inhibitor of calpain is calpastatin.[14] 8-Hydroxyquinoline derivatives have been observed to modulate this pathway, suggesting a potential mechanism for their therapeutic effects.[11]
This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of 5-(Chloromethyl)-8-quinolinol hydrochloride. The provided data and protocols are intended to facilitate further research and development in the field of medicinal chemistry.
References
- 1. 5-(Chloromethyl)quinolin-8-ol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 4053-45-6: 5-(Chloromethyl)-8-hydroxyquinoline hydroch… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(CHLOROMETHYL)-8-QUINOLINOL HYDROCHLORIDE CAS#: 4053-45-6 [amp.chemicalbook.com]
- 5. 5-(CHLOROMETHYL)QUINOLIN-8-OL HYDROCHLORIDE | 10136-57-9 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 8-Hydroxyquinoline(148-24-3) IR Spectrum [chemicalbook.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. 8-Hydroxyquinoline [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calpain - Wikipedia [en.wikipedia.org]
